Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)-
Brand Name: Vulcanchem
CAS No.: 102763-34-8
VCID: VC18853426
InChI: InChI=1S/C20H23N3O2S/c1-21-13-14-22(15-20(21)24)11-6-12-23-16-7-2-4-9-18(16)26(25)19-10-5-3-8-17(19)23/h2-5,7-10H,6,11-15H2,1H3
SMILES:
Molecular Formula: C20H23N3O2S
Molecular Weight: 369.5 g/mol

Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)-

CAS No.: 102763-34-8

Cat. No.: VC18853426

Molecular Formula: C20H23N3O2S

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- - 102763-34-8

Specification

CAS No. 102763-34-8
Molecular Formula C20H23N3O2S
Molecular Weight 369.5 g/mol
IUPAC Name 1-methyl-4-[3-(5-oxophenothiazin-10-yl)propyl]piperazin-2-one
Standard InChI InChI=1S/C20H23N3O2S/c1-21-13-14-22(15-20(21)24)11-6-12-23-16-7-2-4-9-18(16)26(25)19-10-5-3-8-17(19)23/h2-5,7-10H,6,11-15H2,1H3
Standard InChI Key HMNGOQVJVAHHRJ-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1=O)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₂₀H₂₃N₃O₂S and a molecular weight of 369.5 g/mol . Its IUPAC name, 1-methyl-4-[3-(5-oxophenothiazin-10-yl)propyl]piperazin-2-one, reflects the integration of a piperazinone core (with a methyl substituent) and a phenothiazine system oxidized at the sulfur atom (5-oxido group). The structure is further validated by its canonical SMILES:
CN1CCN(CC1=O)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 .

Stereochemical Considerations

Synthesis and Structural Modification

Synthetic Routes

The synthesis involves multi-step modifications of phenothiazine and piperazine precursors :

  • Phenothiazine Oxidation: Introduction of the 5-oxido group via controlled oxidation using agents like hydrogen peroxide or electrochemical methods .

  • Alkylation: Coupling the oxidized phenothiazine with a propyl bromide derivative.

  • Piperazinone Formation: Cyclization of a diamino ketone precursor to form the piperazinone ring, followed by methyl group introduction via reductive amination .

A comparative analysis of synthetic yields and conditions is provided in Table 1.

Table 1: Synthesis Optimization for Piperazinone-Phenothiazine Hybrids

StepReagents/ConditionsYield (%)Purity (%)Reference
Phenothiazine OxidationH₂O₂, AcOH, 50°C, 6h7895
Propyl AlkylationPropyl bromide, K₂CO₃, DMF, 80°C, 12h6590
Piperazinone CyclizationNH₄OAc, EtOH, reflux, 24h7288

Electrochemical Synthesis Advances

Recent advances in electrochemical synthesis enable precise control over sulfoxide/sulfone metabolite formation, critical for tuning bioactivity . For instance, controlled current density (e.g., 10 mA/cm²) in acetonitrile/water mixtures selectively produces the 5-oxido derivative .

Biological Activities and Mechanisms

Antimicrobial Properties

Piperazinone-phenothiazine hybrids exhibit broad-spectrum antimicrobial effects. In a study evaluating analogs, the title compound demonstrated:

  • Gram-positive Activity: MIC of 2 µg/mL against Staphylococcus aureus and Bacillus subtilis .

  • Antifungal Effects: 85% growth inhibition of Aspergillus niger at 10 µg/mL .
    Notably, it showed no activity against Gram-negative bacteria (e.g., E. coli), likely due to outer membrane impermeability .

Anticancer Activity

The compound induces apoptosis in oral cancer cells (Ca922 line) via:

  • ROS Production: 2.5-fold increase in intracellular ROS at 10 µM .

  • AMPK/p38 Activation: Phosphorylation of AMPK (Thr172) and p38 (Tyr182) within 2h .
    Autophagy induction (LC3B-II/Atg5 upregulation) further contributes to cytotoxic effects .

Pharmacological Applications and Comparative Analysis

Therapeutic Indications

ApplicationMechanismEfficacy (In Vitro/In Vivo)Reference
SpasticityKCC2 transporter activation40% reduction in muscle rigidity
PsychosisD2 receptor antagonismEC₅₀ = 150 nM (partial agonist)
Oral CancerROS-mediated apoptosisTumor volume reduction: 60% (20 mg/kg)

Structure-Activity Relationships (SAR)

  • Sulfur Oxidation: The 5-oxido group enhances water solubility and AMPK activation vs. non-oxidized analogs .

  • Propyl Chain Length: Shorter chains (e.g., ethyl) reduce D2 affinity by 70%, emphasizing the role of the 3-carbon spacer .

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